(R)-4-Fluoro-3-((1-methylpyrrolidin-3-yl)oxy)aniline
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Overview
Description
®-4-Fluoro-3-((1-methylpyrrolidin-3-yl)oxy)aniline is a compound that features a fluorine atom, a pyrrolidine ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Fluoro-3-((1-methylpyrrolidin-3-yl)oxy)aniline typically involves the formation of the pyrrolidine ring followed by its attachment to the aniline moiety. One common method involves the reaction of 4-fluoroaniline with ®-1-methylpyrrolidin-3-ol under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of ®-4-Fluoro-3-((1-methylpyrrolidin-3-yl)oxy)aniline may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
®-4-Fluoro-3-((1-methylpyrrolidin-3-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
®-4-Fluoro-3-((1-methylpyrrolidin-3-yl)oxy)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-Fluoro-3-((1-methylpyrrolidin-3-yl)oxy)aniline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- ®-3-Hydroxy-1-methyl-pyrrolidine
- (S)-(+)-1-Methyl-3-hydroxypyrrolidine
- (S)-1-Methyl-3-pyrrolidinol
Uniqueness
®-4-Fluoro-3-((1-methylpyrrolidin-3-yl)oxy)aniline is unique due to the presence of the fluorine atom and the specific configuration of the pyrrolidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
790207-96-4 |
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Molecular Formula |
C11H15FN2O |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
4-fluoro-3-[(3R)-1-methylpyrrolidin-3-yl]oxyaniline |
InChI |
InChI=1S/C11H15FN2O/c1-14-5-4-9(7-14)15-11-6-8(13)2-3-10(11)12/h2-3,6,9H,4-5,7,13H2,1H3/t9-/m1/s1 |
InChI Key |
JRCCCHHHYLJYKR-SECBINFHSA-N |
Isomeric SMILES |
CN1CC[C@H](C1)OC2=C(C=CC(=C2)N)F |
Canonical SMILES |
CN1CCC(C1)OC2=C(C=CC(=C2)N)F |
Origin of Product |
United States |
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